Cas no 6076-38-6 (1,2-O-Dioctadecyl-rac-glycerol)

1,2-O-Dioctadecyl-rac-glycerol 化学的及び物理的性質
名前と識別子
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- 1-Propanol,2,3-bis(octadecyloxy)-
- 1,2-O-Dioctadecyl-rac-glycerol
- 1002-O-Dioctadecyl-rac-glycerol
- 2,3-bis(octadecyloxy)propan-1-ol
- Glycerine 1,2-distearyl ether
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- MDL: MFCD00171462
- インチ: InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
- InChIKey: QEHCYTDFERPPPU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 596.6111
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 42
- 回転可能化学結合数: 38
じっけんとくせい
- PSA: 38.69
1,2-O-Dioctadecyl-rac-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D480900-100mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 100mg |
$121.00 | 2023-05-18 | ||
TRC | D480900-50mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 50mg |
$104.00 | 2023-05-18 | ||
Larodan | 35-1822-11-250mg |
2,3-bis(octadecyloxy)-1-propanol |
6076-38-6 | >98% | 250mg |
€90.00 | 2025-03-07 | |
TRC | D480900-2.5g |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 2.5g |
$ 4500.00 | 2023-09-07 | ||
1PlusChem | 1P00EC32-1g |
2,3-bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95% | 1g |
$209.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397549-1g |
2,3-Bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95+% | 1g |
¥4311.00 | 2024-08-20 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T12736-100mg |
2,3-bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95% | 100mg |
¥1640.00 | 2024-08-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67914-500mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 98% | 500mg |
¥1312.00 | 2022-04-26 | |
TRC | D480900-500mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 500mg |
$529.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67914-250mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 98% | 250mg |
¥740.00 | 2022-04-26 |
1,2-O-Dioctadecyl-rac-glycerol 関連文献
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Paul A. Beales,Jin Nam,T. Kyle Vanderlick Soft Matter 2011 7 1747
1,2-O-Dioctadecyl-rac-glycerolに関する追加情報
Comprehensive Overview of 1,2-O-Dioctadecyl-rac-glycerol (CAS No. 6076-38-6): Properties, Applications, and Industry Trends
1,2-O-Dioctadecyl-rac-glycerol (CAS No. 6076-38-6), a synthetic lipid derivative, has garnered significant attention in pharmaceutical and cosmetic research due to its unique amphiphilic structure. This long-chain alkyl glycerol ether is characterized by two octadecyl (C18) chains esterified to a glycerol backbone, making it a valuable non-ionic surfactant and lipid bilayer stabilizer. Recent studies highlight its growing importance in drug delivery systems, particularly for enhancing the bioavailability of hydrophobic active ingredients.
The compound's chemical stability and biocompatibility align with current industry demands for sustainable excipients. As researchers explore alternatives to traditional PEG-based carriers (a hot topic in nanomedicine forums), 1,2-O-Dioctadecyl-rac-glycerol emerges as a promising candidate for lipid nanoparticle formulations – a technology widely discussed in COVID-19 mRNA vaccine development. Its ability to form stable vesicular structures addresses frequent search queries about "improving drug solubility" and "targeted release technologies."
In cosmetic science, this compound answers trending searches for "barrier repair ingredients" and "ceramide analogs." Its molecular architecture mimics natural skin lipids, making it effective in moisturizing formulations and dermal permeation enhancers. Formulators appreciate its oxidative resistance – a crucial property given consumer concerns about product shelf life and stability, frequently queried as "how to prevent cream rancidity."
Analytical characterization reveals that 6076-38-6 exhibits a melting point range of 45-50°C, with excellent solubility in organic solvents like chloroform and hexane – data points highly sought in material safety data sheets. The rac- (racemic) designation indicates equal parts R- and S-configurations, a detail important for researchers investigating "stereochemistry in lipid assemblies," a rising topic in biophysical chemistry publications.
Industrial applications leverage its lubricating properties in specialty coatings, responding to market needs for "bio-based lubricant additives" – a trending search term in green chemistry circles. When compared to similar compounds like 1,3-dioctadecylglycerol (a frequent comparison in patent literature), the 1,2-isomer demonstrates superior self-assembly characteristics, making it preferable for nanostructured material design.
Quality control protocols for 1,2-O-Dioctadecyl-rac-glycerol typically involve HPLC-ELSD analysis (a technique often searched with "lipid purity testing"), ensuring ≥98% chemical purity for pharmaceutical applications. The absence of toxic functional groups meets regulatory expectations for GRAS (Generally Recognized As Safe) substances – a key consideration for formulators researching "clean label ingredients."
Emerging research explores its role in cryopreservation media, addressing laboratory searches for "cell membrane protectants." The compound's phase behavior in aqueous systems (a subject of numerous differential scanning calorimetry studies) provides insights for developing thermo-responsive drug carriers – an area gaining traction in precision medicine discussions.
From a commercial perspective, 6076-38-6 appears in patent filings for transdermal patches and cosmetic serums, coinciding with market growth in these segments. Suppliers often highlight its batch-to-batch consistency – a critical parameter for manufacturers searching "how to ensure excipient reproducibility." The compound's ECHA registration status provides compliance assurance for European markets.
Environmental profiling shows favorable biodegradation potential compared to silicones, aligning with "eco-friendly formulation" trends. Its low irritation profile makes it suitable for sensitive skin applications – a feature frequently queried as "gentle emulsifiers for rosacea." Ongoing structure-activity relationship studies investigate modifications to the C18 alkyl chains to optimize delivery efficiency.
In academic settings, 1,2-O-Dioctadecyl-rac-glycerol serves as a model compound for teaching lipid polymorphism concepts, with laboratory manuals increasingly including its X-ray diffraction patterns. The compound's binary phase diagrams with cholesterol are extensively documented, supporting research into "membrane domain organization" – a hot topic in cell biology publications.
Technical grade material finds use in industrial emulsifiers, particularly in high-temperature applications where its thermal stability outperforms polysorbates. This addresses manufacturer queries about "heat-stable surfactants for processing." Recent advances in enzymatic synthesis routes offer more sustainable production methods, responding to "green chemistry in lipid synthesis" research interests.
The compound's material compatibility with various polymers makes it valuable for medical device coatings, a sector experiencing growth due to increasing minimally invasive procedures. Its anti-fouling properties against protein adsorption answer frequent searches about "preventing biofilm formation on implants."
Looking forward, 1,2-O-Dioctadecyl-rac-glycerol is poised to play a role in next-generation adjuvant systems for vaccines and gene delivery vectors – areas generating substantial scientific and public interest. Its combination of structural versatility and regulatory acceptance positions it as a multifaceted tool for addressing contemporary formulation challenges across therapeutic and cosmetic applications.
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